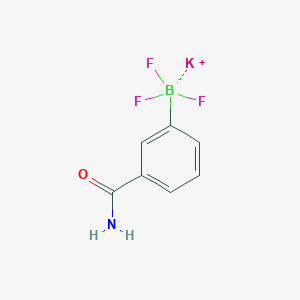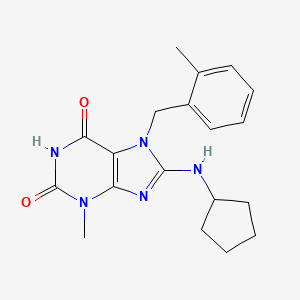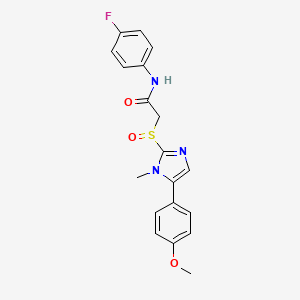![molecular formula C13H11ClN2O4 B2712941 [N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 386278-36-0](/img/structure/B2712941.png)
[N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 6-chloropyridine-3-carboxylate is a chemical compound with the empirical formula C7H6ClNO2 . It can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications .
Scientific Research Applications
Organic Synthesis and CatalysisA study by Zhu et al. (2003) detailed an expedient phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines, indicating the relevance of pyridine carboxylates in facilitating complex chemical transformations (Zhu, Lan, & Kwon, 2003). This research highlights the utility of pyridine and furan derivatives in organic synthesis, potentially applicable to the synthesis or modification of compounds like "[N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate."
Medicinal Chemistry
In the realm of medicinal chemistry, compounds with dihydropyridine and furan moieties have been explored for various biological activities. For instance, Altalbawy (2013) synthesized novel bis-α,β-unsaturated ketones and dihydropyridine derivatives, evaluating their antimicrobial efficacy (Altalbawy, 2013). Such studies underscore the potential of furan and pyridine derivatives in developing new antimicrobial agents, which could extend to exploring "[N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate" for similar applications.
Antitubercular and Antimicrobial Activity
Rokad et al. (2009) investigated the synthesis of N-aryl-1,4-dihydropyridines containing a furan nucleus for their antitubercular and antimicrobial activities (Rokad, Tala, Akbari, Dhaduk, & Joshi, 2009). This research points to the importance of furan and pyridine cores in drug discovery, suggesting potential research avenues for compounds like "[N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate" in addressing infectious diseases.
properties
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4/c14-11-4-3-9(6-15-11)13(18)20-8-12(17)16-7-10-2-1-5-19-10/h1-6H,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOADIWRTOUBBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B2712858.png)



![5-[(4-Tert-butylphenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2712867.png)




![4-methyl-N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide](/img/structure/B2712873.png)
![Ethyl 2-[(2-phenoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2712874.png)

![4-(Tert-butyl)phenyl 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether](/img/structure/B2712880.png)
